Cas no 888410-69-3 (N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-2-phenylacetamide)

N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-2-phenylacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-2-phenylacetamide
- N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-phenylacetamide
- Benzeneacetamide, N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-
- 888410-69-3
- AB00673939-01
- N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide
- SR-01000011470
- AKOS000938959
- F1300-0397
- SR-01000011470-1
-
- Inchi: 1S/C19H16N2O3S/c22-18(10-13-4-2-1-3-5-13)21-19-20-15(12-25-19)14-6-7-16-17(11-14)24-9-8-23-16/h1-7,11-12H,8-10H2,(H,20,21,22)
- InChI Key: ZXEGTMOHIIFHRP-UHFFFAOYSA-N
- SMILES: C1(CC(NC2=NC(C3=CC=C4OCCOC4=C3)=CS2)=O)=CC=CC=C1
Computed Properties
- Exact Mass: 352.08816355g/mol
- Monoisotopic Mass: 352.08816355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 458
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 88.7Ų
- XLogP3: 3.4
Experimental Properties
- Density: 1.354±0.06 g/cm3(Predicted)
- pka: 8.88±0.50(Predicted)
N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-2-phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1300-0397-2μmol |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide |
888410-69-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1300-0397-5mg |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide |
888410-69-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1300-0397-25mg |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide |
888410-69-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1300-0397-30mg |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide |
888410-69-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1300-0397-40mg |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide |
888410-69-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1300-0397-50mg |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide |
888410-69-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1300-0397-4mg |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide |
888410-69-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1300-0397-2mg |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide |
888410-69-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1300-0397-3mg |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide |
888410-69-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1300-0397-10mg |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide |
888410-69-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-2-phenylacetamide Related Literature
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
Additional information on N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-2-phenylacetamide
Introduction to N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-2-phenylacetamide (CAS No. 888410-69-3)
N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-2-phenylacetamide is a highly specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 888410-69-3, belongs to a class of molecules that exhibit promising biological activities. The intricate structure of this compound, featuring a combination of dihydro-1,4-benzodioxin and thiazole moieties, makes it a fascinating subject for further investigation.
The pharmacological relevance of N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-2-phenylacetamide lies in its potential to interact with various biological targets. Recent studies have highlighted the importance of heterocyclic compounds in drug design, and this particular molecule is no exception. The presence of the phenylacetamide group suggests that it may possess properties conducive to modulating enzymatic activity and receptor binding.
In the realm of medicinal chemistry, the synthesis and characterization of such complex molecules are crucial steps toward developing novel therapeutic agents. The structural features of N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-2-phenylacetamide make it a candidate for further exploration in the context of inflammatory diseases and neurological disorders. The benzodioxin ring is known for its role in various pharmacological contexts, while the thiazole ring contributes to the molecule's overall stability and bioavailability.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have shown that N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-2-phenylacetamide may interact with targets involved in pain signaling and neurotransmitter release. These findings are particularly intriguing given the increasing demand for alternative treatments for chronic pain conditions.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions. The use of advanced synthetic techniques has allowed chemists to optimize the yield and purity of N-4-(2,3-dihydro-1,4-benzodioxin-6-ytl)-1,3-thiazol -2 -ytl - 2 - phenylacetamide. These efforts are critical for ensuring that subsequent biological evaluations are conducted using high-quality material.
One of the most compelling aspects of this compound is its potential to serve as a scaffold for drug discovery. By modifying specific functional groups within its structure, researchers can generate a library of derivatives with tailored biological properties. This approach has been successfully employed in the development of drugs targeting various diseases.
The role of N-heterocyclic compounds in medicinal chemistry cannot be overstated. These molecules often exhibit unique pharmacological profiles that make them valuable candidates for therapeutic intervention. N - 4 - ( 2 , 3 - dihydro - 1 , 4 - benzodioxin - 6 - yl ) - 1 , 3 - thiazol - 2 - yl - 2 - phenylacetamide is no exception and represents a significant contribution to this growing field.
As research continues to uncover new applications for this compound, its importance in pharmaceutical development is likely to increase. The combination of structural complexity and biological activity makes it a promising candidate for further investigation. Future studies may focus on elucidating its mechanism of action and exploring its potential in preclinical models.
The interdisciplinary nature of modern drug discovery underscores the importance of collaboration between chemists, biologists, and pharmacologists. By leveraging the latest tools and techniques from each discipline, researchers can accelerate the development of new therapies that address unmet medical needs.
In conclusion, N - 4 - ( 2 , 3 - dihydro - 1 , 4 - benzodioxin - 6 - yl ) - 1 , 3 - thiazol - 2 - yl - 2 - phenylacetamide ( CAS No . 888410 p>< p >69 p>< / p>< p >The future prospects for this compound are exciting and warrant further exploration. p>< / article>
888410-69-3 (N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl-2-phenylacetamide) Related Products
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)



